2,3,5-Trichlorobiphenyl

Overview

Description

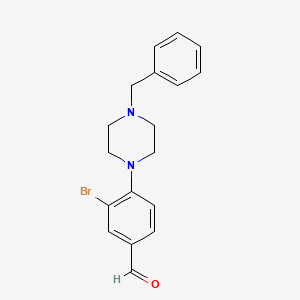

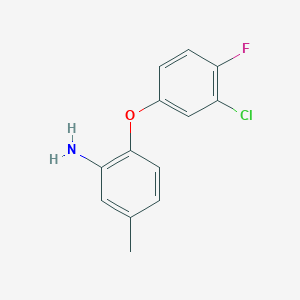

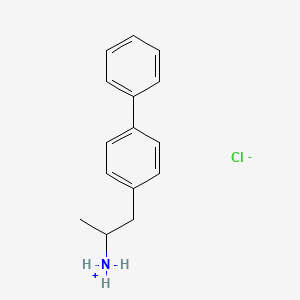

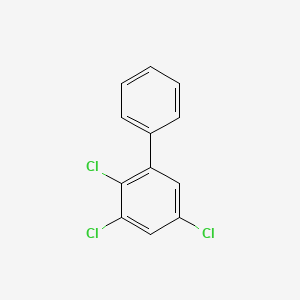

2,3,5-Trichlorobiphenyl (2,3,5-TCB) is a synthetic organic compound that is a member of the biphenyl family. It is a colorless, crystalline solid with a melting point of 79-80°C. It is used in a variety of scientific research applications, such as in biochemical and physiological studies, as well as in laboratory experiments. This compound is known to have a wide range of effects on the body, and its toxicity has been well-documented.

Scientific Research Applications

Microbial Reductive Dechlorination

2,3,5-Trichlorobiphenyl (2,3,5-CB) can undergo microbial reductive dechlorination. A bacterial culture specifically targeting doubly flanked chlorine removal was able to convert 2,3,4,5-tetrachlorobiphenyl to 2,3,5-CB in aqueous media. This process has implications for the bioremediation of contaminated environments, as it suggests that microbial activity can alter the chlorine isotopic composition of polychlorinated biphenyls (PCBs) in sediments, aiding in understanding their biogeochemistry (Drenzek et al., 2001).

Metabolism in Plants and Organisms

2,3,5-CB is subject to metabolism in various organisms. For example, in the marsh plant Veronica Beccabunga, it is metabolized to monohydroxy derivatives, existing in both free and conjugated forms in plant tissues. This research suggests that plants can play a role in the natural attenuation of PCBs like 2,3,5-CB (Moza et al., 1976).

Analytical Methodologies

Advances in analytical techniques enable the detection and quantification of 2,3,5-CB. For instance, adsorptive stripping voltammetry has been utilized for determining trichlorobiphenyl in concentrations ranging from 0.004 to 1 mg/L. Such methods are critical for environmental monitoring and assessing the impact of 2,3,5-CB in ecosystems (Lam & Kopanica, 1984).

Photocatalytic Degradation

Recent studies have explored the photocatalytic degradation of 2,3,5-CB. For example, Ag nanoparticle decorated flower-like ZnO microspheres were used to degrade 2,4,4′-trichlorobiphenyl into long-chain alkanes. Such innovative approaches are crucial for developing effective methods for decontaminating environments polluted with PCBs (Deng et al., 2015).

Environmental Fate and Bioconcentration

Understanding the environmental fate and bioconcentration of 2,3,5-CB is essential for assessing its ecological impact. Research indicates that 2,3,5-CB, like other PCBs, is subject to various processes such as bioconcentration, degradation, and metabolic transformation in different organisms. For instance, studies on fish have shown that 2,4,5-trichlorobiphenyl and 2,4,5-trichlorodiphenylether exhibit comparable rates of uptake and elimination after aqueous exposure, with metabolism playing a significant role in determining the bioconcentration factors (Opperhuizen & Voors, 1987).

Soil Remediation Techniques

Innovative soil remediation techniques have been developed for treating 2,3,5-CB. For instance, a study explored the use of granular activated carbon adsorption and microwave regeneration for treating PCB29 (2,4,5-trichlorobiphenyl) in simulated soil-washing solutions. This method showed potential for effectively removing PCBs from contaminated soils, although the adsorption capacity decreased over several cycles (Liu et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of various PCB congeners, including this compound, have been studied extensively. For example, the synthesis of 3,3′,4,4′-tetrachlorobiphenyl and its purification through chromatography and recrystallization processes illustrate the methods used for producing high-purity PCB congeners for research purposes (Nakatsu et al., 1982).

Fluorescence Ratiometric Sensing

Research has developed fluorescence ratiometric sensor membranes for detecting trace amounts of PCBs, including 2,3,3'-trichlorobiphenyl. This involves using polypyrrole nanotubes embedded in nanoporous anodic aluminum oxide membranes, demonstrating the potential for sensitive and selective detection of specific PCB congeners in the environment (Wang et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,3,5-Trichlorobiphenyl is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Result of Action

The biochemical and toxic effects of this compound are mediated through its action on the aryl hydrocarbon receptor . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a member of the PCBs, this compound was found to bioaccumulate and cause harmful health effects . Despite being banned in the 1970’s, PCBs are still found in the environment due to their low reactivity and stability in harsh environmental conditions .

Biochemical Analysis

Biochemical Properties

2,3,5-Trichlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . This interaction can lead to the modulation of estrogen receptor activity, affecting the expression of estrogen-responsive genes. Additionally, this compound can inhibit the activity of sulfotransferase enzymes, which are responsible for the sulfate conjugation of hormones like estradiol and estrone .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1, which plays a crucial role in regulating the circadian clock . This inhibition can disrupt normal cellular rhythms and affect overall cell function. Furthermore, this compound can induce oxidative stress and inflammation in cells, leading to cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the estrogen receptor, leading to changes in gene expression and cellular proliferation . Additionally, this compound can inhibit the activity of sulfotransferase enzymes, affecting the metabolism of hormones like estradiol and estrone . This inhibition can lead to an accumulation of these hormones, further influencing gene expression and cellular function. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its persistence in the environment, and it does not readily break down . This stability allows it to exert long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause chronic inflammation, oxidative stress, and cellular damage . These long-term effects can lead to various health issues, including cancer and endocrine disruption .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can cause subtle changes in gene expression and cellular function . At higher doses, it can induce significant toxic effects, including liver damage, immune system suppression, and reproductive toxicity . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent . Additionally, chronic exposure to high doses of this compound can lead to the development of cancer and other severe health issues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble products that can be excreted from the body . The metabolic pathways of this compound can significantly influence its toxicity and persistence in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . This accumulation can lead to prolonged exposure and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . In the nucleus, it can interact with nuclear receptors like the estrogen receptor, influencing gene expression . In the cytoplasm, it can bind to cytoplasmic proteins and affect cellular signaling pathways . In the mitochondria, this compound can induce oxidative stress and disrupt mitochondrial function, leading to cellular damage and apoptosis .

Properties

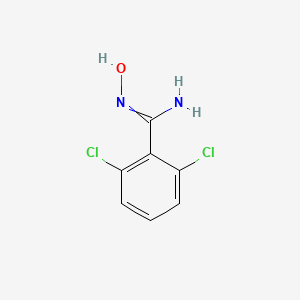

IUPAC Name |

1,2,5-trichloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUCDGDROYMOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074182 | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-44-0 | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692HAJ3YG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the rate of 2,3,5-Trichlorobiphenyl formation be predicted in a natural environment?

A: Yes, to a certain extent. Research suggests that the rate of 2,3,4,5-Tetrachlorobiphenyl dechlorination to this compound by the bacterium Dehalobium chlorocoercia (DF-1) is directly proportional to the freely dissolved concentration of 2,3,4,5-Tetrachlorobiphenyl in both sediment-free and sediment-containing environments [, ]. This means that by accurately measuring the dissolved 2,3,4,5-Tetrachlorobiphenyl concentration and understanding the environmental partitioning behavior at a specific site, researchers can estimate the rate of this compound formation through microbial dechlorination [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)